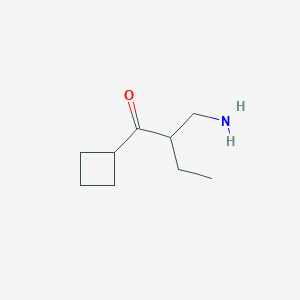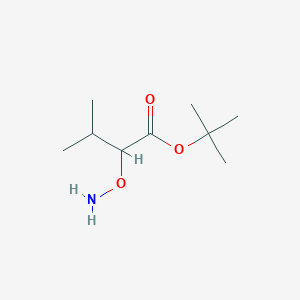
tert-Butyl 2-(aminooxy)-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(aminooxy)-3-methylbutanoate: is an organic compound that features a tert-butyl ester group and an aminooxy functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(aminooxy)-3-methylbutanoate typically involves the reaction of tert-butyl 3-methylbutanoate with hydroxylamine or its derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the aminooxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(aminooxy)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl 2-(aminooxy)-3-methylbutanoate is used as a building block for the synthesis of more complex molecules
Biology: The compound is used in biochemical research to study enzyme mechanisms and protein interactions. The aminooxy group can form stable covalent bonds with carbonyl groups, making it useful for labeling and modifying biomolecules.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug precursor or intermediate. Its ability to form stable conjugates with biomolecules makes it a valuable tool in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of polymers and advanced materials .
Mécanisme D'action
The mechanism of action of tert-butyl 2-(aminooxy)-3-methylbutanoate involves the formation of covalent bonds with target molecules. The aminooxy group can react with carbonyl groups to form oxime or hydrazone derivatives, which can alter the structure and function of the target molecules. This reactivity is exploited in various applications, including enzyme inhibition, protein labeling, and drug conjugation .
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-(hydroxy)-3-methylbutanoate
- tert-Butyl 2-(amino)-3-methylbutanoate
- tert-Butyl 2-(methoxy)-3-methylbutanoate
Comparison: tert-Butyl 2-(aminooxy)-3-methylbutanoate is unique due to the presence of the aminooxy group, which imparts distinct reactivity compared to similar compounds. While tert-butyl 2-(hydroxy)-3-methylbutanoate and tert-butyl 2-(methoxy)-3-methylbutanoate primarily undergo reactions involving their hydroxyl or methoxy groups, this compound can participate in a wider range of reactions due to the nucleophilic nature of the aminooxy group. This makes it a versatile compound in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C9H19NO3 |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
tert-butyl 2-aminooxy-3-methylbutanoate |
InChI |
InChI=1S/C9H19NO3/c1-6(2)7(13-10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3 |
Clé InChI |
SUNJKJWWNNMWSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)OC(C)(C)C)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


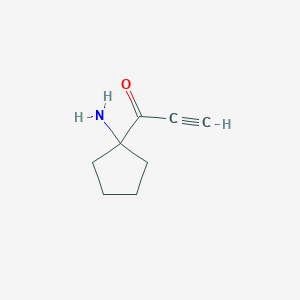

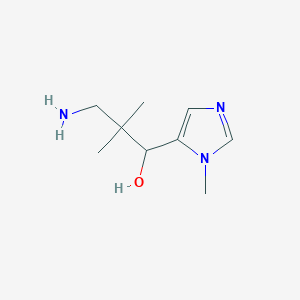
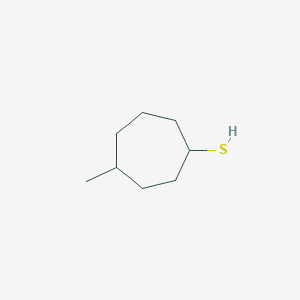
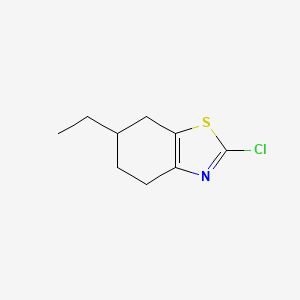
![3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13173938.png)

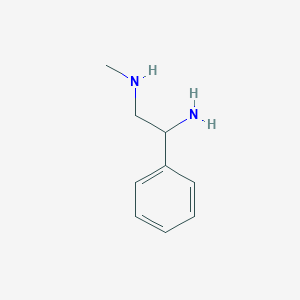
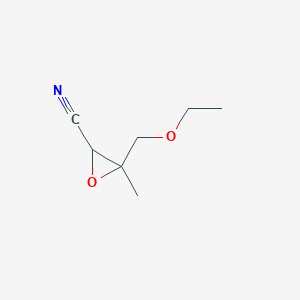
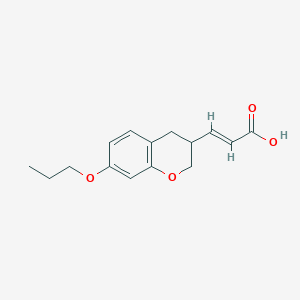

![N-{2-[2-(aminomethyl)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B13173963.png)

